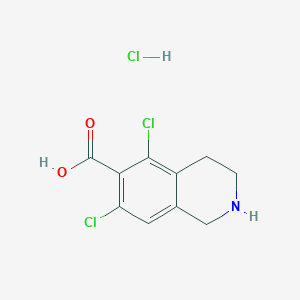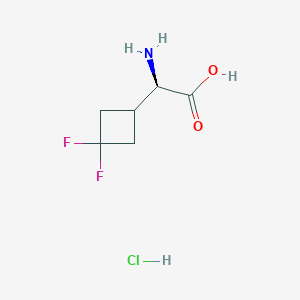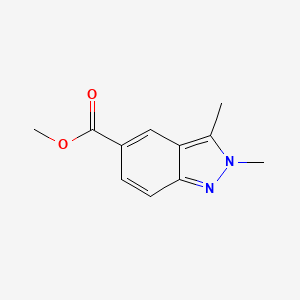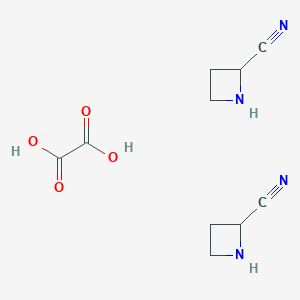
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride, also known as Lifitegrast Impurity 5, is an impurity of Lifitegrast . Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .
Synthesis Analysis
The synthesis of this compound involves Boc-protection for the ring nitrogen in the intermediates. Compound 5 was deprotected with HC1 in dioxane to produce compound 23 in better than 97% yield. Boc-protection was introduced, using di-tert-butyl dicarbonate (1.1 equivalent), and compound 21 was obtained in better than 95% yield .Molecular Structure Analysis
The molecular formula of this compound is C10H10Cl3NO2 . The InChI code is 1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6 (5)9 (12)8 (7)10 (14)15;/h3,13H,1-2,4H2, (H,14,15);1H .Chemical Reactions Analysis
This compound can be used in the preparation of novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye .Physical And Chemical Properties Analysis
The molecular weight of this compound is 282.55 . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
Synthesis and Derivatives Creation:
- Synthesis of New Tetrahydroisoquinolinones: A study described the synthesis of new tetrahydroisoquinolinones that incorporate pharmacological interest fragments. This involved transforming the carboxylic acid group of trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids into cyclic aminomethyl groups, yielding various tetrahydroisoquinolinones with pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
- Derivatives of Tetrahydroisoquinoline-3-carboxylic Acid: Another study focused on preparing derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester and N-acetyl derivative. These substances were fully characterized through various analytical techniques (Jansa, Macháček, & Bertolasi, 2006).
Chemical Processes and Properties:
- Dynamic Kinetic Resolution for Synthesis: A process involving dynamic kinetic hydrolysis catalyzed by Candida antarctica lipase B was used to synthesize enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound is useful in synthesizing modulators of nuclear receptors, including the liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).
- Enzymatic Oxidation Studies: Research showed that tetrahydroisoquinoline-1-carboxylic acids with hydroxy substituents undergo oxidative decarboxylation upon treatment with enzymes like horseradish peroxidase or fungal laccase, forming 3,4-dihydroisoquinolines (Coutts, Hamblin, Tinley, & Bobbitt, 1980).
Biological Applications:
- Synthesis of PPARγ Agonists: A study synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. One of these, KY-021, showed significant potential in reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).
Pharmacological Interests:
- Antagonism at the NMDA Receptor: Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from 5,7-dichlorokynurenic acid, identified compounds with nanomolar affinity for antagonism at the glycine site on the N-methyl-D-aspartate (NMDA) receptor. This included identifying one of the most potent NMDA antagonists (Leeson et al., 1992).
作用機序
Target of Action
The primary target of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride is the Lymphocyte Function-associated Antigen-1 (LFA-1) . LFA-1 is a protein that plays a crucial role in the immune response and inflammatory processes.
Mode of Action
This compound acts as an antagonist to LFA-1 . It binds to the LFA-1 protein, inhibiting its function and leading to a decrease in the immune response and inflammation .
Biochemical Pathways
The inhibition of LFA-1 affects the immune response pathway . LFA-1 is involved in the adhesion and migration of leukocytes, and its inhibition can lead to a reduction in the recruitment of these cells to sites of inflammation .
Result of Action
The inhibition of LFA-1 by 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride leads to a reduction in the immune response and inflammation . This can be beneficial in conditions where these processes are overactive, such as in autoimmune diseases.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that the compound may exhibit various biological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties, depending on the nature and position of the substituents .
Cellular Effects
It is known that the compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigeration .
特性
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6(5)9(12)8(7)10(14)15;/h3,13H,1-2,4H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXSFPJGZFRGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289646-93-0 |
Source


|
| Record name | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hcl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)



![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)


![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)

![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)
